molecular formula C28H33F2N7O2S B1164138 GM2 Ganglioside sugar-β-NAc-sp3-Biotin

GM2 Ganglioside sugar-β-NAc-sp3-Biotin

Cat. No.: B1164138
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The historical development of monosialoganglioside GM2-biotin conjugates traces back to the foundational work in ganglioside research initiated by Ernst Klenk in 1942, who first applied the term "ganglioside" to lipids isolated from ganglion cells of the brain. This early recognition of gangliosides as distinct molecular entities laid the groundwork for subsequent investigations into their structural complexity and biological significance. The progression from basic ganglioside characterization to sophisticated bioconjugation techniques represents a remarkable evolution in glycobiological research methodologies.

The emergence of biotin as a conjugation partner for gangliosides developed from the understanding of biotin's essential role as a water-soluble vitamin and its unique binding properties with streptavidin. Biotin serves as a coenzyme for several carboxylases including acetyl-coenzyme A carboxylases alpha and beta, propionyl-coenzyme A carboxylase, 3-methylcrotonyl-coenzyme A carboxylase, and pyruvate carboxylase, where it is covalently bound to the epsilon-amino group of specific lysine residues. This covalent binding mechanism inspired researchers to develop similar conjugation strategies for ganglioside modification.

The development of biotinylated ganglioside conjugates gained momentum through advances in synthetic chemistry and enzymatic modification techniques. Research efforts have demonstrated that biotinylated analogues of gangliosides, including monosialoganglioside GM2, monosialoganglioside GM1, disialoganglioside GD1a, and N-acetylgalactosamine-disialoganglioside GD1a, can be synthesized in high yields using glycosyltransferases from Campylobacter jejuni. These synthetic approaches have enabled the production of biotin-appended ganglioside analogues with preserved biological activity while introducing the capability for attachment onto various streptavidin-coated surfaces.

The integration of polyethylene glycol spacers in biotinylated ganglioside constructs represents another significant advancement in the field. A four-unit polyethylene glycol spacer introduced between disialoganglioside GD2 and biotin has been shown to avoid steric hindrance when streptavidin attempts to capture biotinylated gangliosides bound to antibody fragments displayed on cell surfaces. This technical innovation has enhanced the accessibility and functionality of biotinylated ganglioside conjugates in complex biological systems.

Nomenclature and Classification in Glycosphingolipid Research

The nomenclature of gangliosides, including monosialoganglioside GM2 and its biotinylated derivatives, follows established systems that reflect both historical development and structural characteristics. Two primary nomenclature systems are currently employed in ganglioside research, with most researchers preferring the short-hand nomenclature according to Svennerholm, which was initially based on the migration order of ganglio-series gangliosides in chromatography. The more comprehensive International Union of Pure and Applied Chemistry system is less frequently applied but provides systematic structural information.

According to the Svennerholm nomenclature system, the core structure of neutral sugars defines the name of the respective series, where pyranose forms of D-galactose, D-N-acetylglucosamine, or D-N-acetylgalactosamine are attached in defined order and linkage to lactosylceramide or β-galactosylceramide. The naming convention contains specific information about the series designation ("G" for ganglio, "L" for lacto), the number of sialic acids ("A" for 0, "M" for 1, "D" for 2, "T" for 3, "Q" for 4, "P" for 5, "H" for 6, "S" for 7), and indirectly indicates the number of uncharged carbohydrates.

The systematic structure of monosialoganglioside GM2 follows the chemical formula N-acetyl-beta-D-galactosaminyl-(1→4)-alpha-N-acetylneuraminosyl-(2→3)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-N-acylsphingosine, where the acyl group on the sphingosine nitrogen is typically octadecanoyl. This sialotriaosylceramide structure represents a constituent of natural monosialoganglioside GM2 with specific antigenic properties. The molecular formula C67H121N3O26 and molecular weight of 1384.7 grams per mole characterize the base structure before biotin conjugation.

Ganglioside Type Systematic Name Shorthand Sialic Acids Neutral Sugars
Monosialoganglioside GM2 GalNAcβ1-4(NeuAcα2-3)Galβ1-4Glcβ-Cer GM2 1 3
Monosialoganglioside GM1 Galβ1-3GalNAcβ1-4(NeuAcα2-3)Galβ1-4Glcβ-Cer GM1 1 4
Monosialoganglioside GM3 NeuAcα2-3Galβ1-4Glcβ-Cer GM3 1 2
Disialoganglioside GD2 GalNAcβ1-4(NeuAcα2-8NeuAcα2-3)Galβ1-4Glcβ-Cer GD2 2 3

The alternative International Union of Pure and Applied Chemistry nomenclature system, though less commonly used, provides systematic structural designation based upon the ganglio root structure. This system employs Roman numerals to designate each hexose unit and uses Arabic superscripts to indicate the hydroxyl group to which N-acetylneuraminic acid is linked. Under this nomenclature, monosialoganglioside GM1a would be defined as II3-α-N-acetylneuraminic acid-ganglio tetraosylceramide.

The classification of gangliosides extends beyond simple structural nomenclature to include series designations based on sialic acid linkage patterns. Ganglio-series glycosphingolipids having 0, 1, 2, and 3 sialic acid residues linked to the inner galactose unit are termed asialo-, a-, b-, and c-series gangliosides, respectively. Gangliosides containing sialic acid residues linked to the inner N-acetylgalactosamine residue are classified as α-series gangliosides, providing a comprehensive framework for structural categorization.

Significance in Glycobiology and Bioconjugation Science

The significance of monosialoganglioside GM2-biotin conjugates in glycobiology and bioconjugation science extends across multiple research domains, from fundamental cell biology studies to therapeutic applications. These conjugates serve as essential tools for investigating protein-carbohydrate interactions, cellular recognition mechanisms, and disease processes associated with ganglioside metabolism disorders.

In glycobiological research, biotinylated monosialoganglioside GM2 conjugates enable precise analysis of ganglioside binding interactions through surface plasmon resonance technology and enzyme-linked immunosorbent assay procedures. The biotin moiety in the aglycone portion of these ganglioside mimetics allows for attachment onto various streptavidin-coated surfaces, facilitating detection and quantification of binding events. Analysis of biotin-appended monosialoganglioside GM1 interaction with the B subunit of Escherichia coli heat-labile enterotoxin in modified enzyme-linked immunosorbent assay procedures demonstrates the potential of these compounds to replace natural gangliosides in toxin detection applications.

The application of biotinylated ganglioside conjugates in lectin array characterization represents another significant contribution to glycobiological research. Comprehensive studies utilizing biotinylated N-glycan clusters have demonstrated the utility of these constructs in investigating protein-carbohydrate interactions through microarray platforms. The biotinylated glycans can be directly immobilized on streptavidin plates to provide glycan array platforms, with bound glycans detected using fluorescence-labeled streptavidin at concentrations as low as 100 nanomolar.

Membrane lipid regulation studies have revealed the critical role of lipid composition in ganglioside catabolism, particularly for monosialoganglioside GM2 degradation. Research demonstrates that incorporation of anionic phospholipids into monosialoganglioside GM2-carrying liposomes stimulates hydrolysis more than ten-fold, while incorporation of plasma membrane stabilizing lipids generates strong inhibition of monosialoganglioside GM2 hydrolysis. These findings highlight the importance of membrane environment in ganglioside metabolism and the potential applications of biotinylated conjugates in studying these processes.

Application Domain Research Application Technical Advantage
Cell Surface Studies Ganglioside binding analysis High-affinity biotin-streptavidin interaction
Toxin Detection Enterotoxin binding assays Replaceable for natural gangliosides
Membrane Research Lipid interaction studies Controllable surface attachment
Therapeutic Development Antibody production Enhanced immunogenicity

The therapeutic significance of monosialoganglioside GM2-biotin conjugates emerges from their role in vaccine development and immunotherapy applications. Chemical synthesis of monosialoganglioside GM2 glycans and bioconjugation with virus-like particles derived from bacteriophage Qβ has demonstrated the potential for developing carbohydrate-based antitumor vaccines. Although copper-catalyzed azide-alkyne cycloaddition reactions efficiently introduced 237 copies of monosialoganglioside GM2 per bacteriophage Qβ, alternative conjugation approaches using thiourea linkers have shown superior immunogenic properties, eliciting high titers of immunoglobulin G antibodies that recognize monosialoganglioside GM2-positive tumor cells.

The bioconjugation science applications of these compounds extend to the development of novel analytical tools and research methodologies. The synthesis of biotinylated tumor-associated carbohydrate antigens, including monosialoganglioside GM2, has enabled the creation of unimolecular pentavalent constructs that can be accessed in very good overall yields through systematic synthetic procedures. These advances have facilitated the preparation of complex glycan structures that maintain biological activity while providing enhanced detection capabilities.

Fundamental Structural Characteristics

The fundamental structural characteristics of monosialoganglioside GM2 sugar-β-N-acetyl-sp3-biotin conjugates encompass both the native ganglioside structure and the biotin modification that enables specific applications in research and therapeutic contexts. Understanding these structural features is essential for comprehending the biological activity, synthetic approaches, and functional properties of these important bioconjugates.

The core structure of monosialoganglioside GM2 consists of a tetrasaccharide head group attached to a ceramide lipid tail. The pentasaccharide head group contains two sialic acids, N-acetylgalactosamine, galactose, and glucose components, with the ceramide tail providing membrane anchoring capability. The specific structural arrangement places N-acetylgalactosamine in a β-1,4 linkage to galactose, which carries an α-2,3-linked N-acetylneuraminic acid residue, while the galactose is connected to glucose through a β-1,4 linkage, and glucose is attached to ceramide via a β-glycosidic bond.

The molecular composition of monosialoganglioside GM2 includes a molecular formula of C67H121N3O26 with a molecular weight of 1384.7 grams per mole, representing the 18:0 fatty acid variant that constitutes a major component of natural monosialoganglioside GM2. This sialotriaosylceramide structure functions as both an antigen and a glycosphingolipid component expressed by various human cancer cells, making it an important target for therapeutic intervention.

The biotin conjugation to monosialoganglioside GM2 typically occurs through modification of the reducing end of the sugar structure, creating an amide linkage that maintains the natural connectivity found in biological systems. This biotinylation approach preserves the antigenic properties of the ganglioside while introducing the high-affinity binding capability of biotin for streptavidin interactions. The biotin modification creates a conjugate with enhanced stability and detection capabilities compared to native gangliosides.

Structural variations in biotinylated monosialoganglioside GM2 conjugates include the incorporation of polyethylene glycol spacers between the ganglioside and biotin moieties. These spacer units, typically consisting of four polyethylene glycol units, serve to reduce steric hindrance and improve accessibility of the biotin group for streptavidin binding. The spacer design allows for optimal functionality in complex biological systems where spatial constraints might otherwise limit binding interactions.

Structural Component Chemical Composition Molecular Function
Tetrasaccharide Head GalNAc-NeuAc-Gal-Glc Cell recognition and binding
Ceramide Tail Sphingosine + Fatty Acid Membrane anchoring
Biotin Moiety C10H16N2O3S Streptavidin binding
Polyethylene Glycol Spacer (CH2CH2O)n Steric accessibility

The three-dimensional conformation of biotinylated monosialoganglioside GM2 conjugates influences their biological activity and binding properties. Surface plasmon resonance studies have demonstrated that the presence of membrane stabilizing lipids such as sphingomyelin and cholesterol can significantly affect the accessibility and activity of ganglioside activator proteins in membrane environments. These conformational considerations are crucial for understanding how biotinylated conjugates interact with biological systems and maintain their functional properties.

The synthetic accessibility of monosialoganglioside GM2-biotin conjugates has been enhanced through chemoenzymatic approaches that utilize glycosyltransferases for stereoselective glycosidic bond formation. These enzymatic methods provide superior control over stereochemistry compared to purely chemical synthetic routes, ensuring that the natural configuration of glycosidic linkages is maintained in the final conjugate. The preservation of natural stereochemistry is essential for maintaining biological recognition and activity.

Chemical synthesis approaches for these conjugates involve multi-step procedures including regioselective sialylation and formation of branched glycan structures. The synthetic target typically incorporates a reducing end free amine that enables biotin conjugation through activated ester chemistry or other bioorthogonal coupling reactions. The complexity of these synthetic procedures reflects the sophisticated structural requirements for maintaining both ganglioside biological activity and biotin functionality in a single molecular entity.

Properties

Molecular Formula

C28H33F2N7O2S

Synonyms

GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ-NAc-spacer3-Biotin

Origin of Product

United States

Comparison with Similar Compounds

Other GM2 Ganglioside Derivatives

Elicityl’s GM2 derivatives differ in spacer length and conjugate groups, influencing experimental utility:

Compound (Product Code) Spacer Conjugate Group Key Applications
GM2-β-NAc-sp1-NH2 (GLY093-NAc-sp1-NH2) sp1 Amine (-NH2) Immobilization on carboxylated surfaces
GM2-β-NAc-sp3-Biotin (GLY093-NAc-sp3-Bt) sp3 Biotin Streptavidin assays, protein interaction studies
GM2-β-NAc-Propargyl (GLY093-NPR) None Propargyl Click chemistry conjugation (e.g., azide-alkyne cycloaddition)
  • Spacer Length : The sp3 spacer in GLY093-NAc-sp3-Bt improves biotin-avidin binding efficiency compared to sp1, which may sterically hinder interactions in dense matrices .
  • Conjugate Flexibility : Propargyl-tagged GM2 (GLY093-NPR) enables modular labeling via click chemistry, offering advantages in live-cell imaging over biotin’s irreversible binding .

GD2 Ganglioside Derivatives

GD2 ganglioside, a disialoganglioside overexpressed in cancers, shares structural similarities with GM2 but differs in sialylation:

Compound (Product Code) Ganglioside Sialylation Pattern Key Applications
GD2-β-NAc-sp3-Biotin (GLY094-NAc-sp3-Bt) GD2 Neu5Acα2-8Neu5Acα2-3Galβ1-4GlcNAcβ Cancer immunotherapy, antibody targeting
GM2-β-NAc-sp3-Biotin (GLY093-NAc-sp3-Bt) GM2 Neu5Acα2-3Galβ1-4GlcNAcβ Neurodegeneration, lysosomal storage studies
  • Structural Differences: GD2’s additional α2-8-linked sialic acid confers distinct antigenicity, making it a target in neuroblastoma and melanoma, whereas GM2’s simpler structure links it to metabolic disorders .
  • Binding Partners: GD2 binds monoclonal antibodies (e.g., dinutuximab), while GM2 interacts with lectins and amyloidogenic proteins like α-synuclein .

GM1 and GM3 Gangliosides

Ganglioside Structure Commercial Availability Role in Research
GM1 Galβ1-3GalNAcβ1-4[Neu5Acα2-3]Galβ1-4Glcβ Yes Cholera toxin receptor, lipid raft studies
GM3 Neu5Acα2-3Galβ1-4Glcβ Yes Insulin signaling, apoptosis modulation
GM2 GalNAcβ1-4[Neu5Acα2-3]Galβ1-4Glcβ No (native form) Sandhoff disease models, lysosomal storage
  • GM2 vs. GM1/GM3 : GM2’s terminal GalNAc residue distinguishes it from GM1 (additional Gal) and GM3 (lacks GalNAc). These differences alter their interactions; e.g., GM1 accelerates α-synuclein aggregation more than GM3 in vitro .
  • Research Utility: GM1 and GM3 are used to infer GM2’s behavior in aggregation assays, though GM2-specific effects (e.g., neurodevelopmental defects in Sandhoff organoids) require synthetic derivatives like GLY093-NAc-sp3-Bt .

Preparation Methods

Substrate Preparation: Lactosyl Sphingosine (LacβSph)

The synthesis begins with the chemical preparation of lactosyl sphingosine (LacβSph), a water-soluble intermediate. Lactose is enzymatically transferred to sphingosine using a β1-4-galactosyltransferase, yielding LacβSph. This step avoids the solubility challenges associated with ceramide-based substrates and facilitates subsequent enzymatic reactions.

Sequential Glycosylation Using Bacterial Glycosyltransferases

The LacβSph backbone is extended using a one-pot multienzyme (OPME) system:

  • Sialylation : A α2-3-sialyltransferase (e.g., from Campylobacter jejuni) transfers sialic acid (Neu5Ac) from cytidine monophosphate (CMP)-Neu5Ac to the galactose residue, forming GM3 sphingosine.

  • GalNAc Addition : A β1-4-N-acetylgalactosaminyltransferase (GalNAcT) appends GalNAc from UDP-GalNAc to the galactose, yielding GM2 sphingosine.

Reaction conditions (Table 1):

ParameterValue
Buffer50 mM Tris-HCl (pH 7.5)
Temperature37°C
Enzyme Concentration0.5–1.0 U/mL
Reaction Time12–24 hours

Biotinylation of the GalNAc Residue

Chemical Modification of the N-Acetyl Group

The N-acetyl group of GalNAc is deacetylated using hydrazine hydrate, exposing a primary amine. This intermediate reacts with biotin-PEG3-N-hydroxysuccinimide (NHS) ester, forming a stable amide bond via the sp3 spacer. The reaction is optimized at pH 8.5–9.0 to ensure efficient coupling without glycan degradation.

Purification of Biotinylated GM2 Sphingosine

The crude product is purified using reversed-phase C18 chromatography (Fig. 2). A gradient of acetonitrile (20% to 70%) in 5 mM ammonium acetate (pH 5.6) resolves the biotinylated GM2 sphingosine from unreacted reagents. Fractions are analyzed by thin-layer chromatography (TLC) with resorcinol staining for sialic acid detection.

Acylation to Form GM2 Ganglioside Sugar-β-NAc-sp3-Biotin

The sphingosine amine is acylated with stearic acid using N-hydroxysuccinimide (NHS) chemistry, forming the ceramide moiety. The reaction proceeds in chloroform-methanol (2:1) with 10 mol% dimethylaminopyridine (DMAP) as a catalyst. The final product is purified via HPLC on an NH2-bonded silica column, eluting with a gradient of acetonitrile and phosphate buffer (Table 2).

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms the molecular ion peak at m/z 1,842.6 [M+H]⁺, consistent with the theoretical mass of GM2 sugar-β-NAc-sp3-biotin. Fragmentation patterns validate the glycan sequence and biotin attachment.

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, D₂O:DMSO-d6) reveals characteristic signals:

  • δ 5.32 (d, J = 8.5 Hz, H-1 of Glc)

  • δ 4.75 (m, H-1 of GalNAc-sp3-biotin)

  • δ 2.21 (t, biotin thiophane ring protons)

Functional Validation: Binding Assays

The biotinylated GM2 exhibits high-affinity binding to streptavidin-coated plates (EC₅₀ = 12 nM) in a modified ELISA. Additionally, it retains specificity for anti-GM2 antibodies, confirming structural integrity.

Challenges and Optimization Strategies

Enzyme Compatibility

Campylobacter jejuni glycosyltransferases show broad substrate tolerance, accommodating the bulky biotin-sp3 moiety without activity loss. However, mammalian GalNAcTs require UDP-GalNAc analogs with modified N-acyl groups, limiting their utility.

Yield Enhancement

OPME systems coupled with C18 purification achieve 60–75% overall yield, surpassing traditional chemical synthesis (15–20%). Critical factors include donor nucleotide recycling and minimized intermediate isolation.

Applications in Biomedical Research

Biotinylated GM2 enables sensitive detection of ganglioside-binding proteins (e.g., Siglec-7) in microarrays. It also serves as a probe for toxin studies, replacing native GM1 in cholera toxin assays .

Q & A

Q. How to address cross-reactivity of anti-GM2 antibodies with structurally similar gangliosides?

  • Methodological Answer :
  • Epitope mapping : Use synthetic GM2 analogs lacking specific residues (e.g., desialylated or truncated variants) to identify binding determinants .
  • Competition assays : Pre-incubate antibodies with excess GM1 or GD1a to assess specificity .
  • Cryo-EM/structural biology : Resolve antibody-GM2 complexes to guide affinity maturation for selective binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.